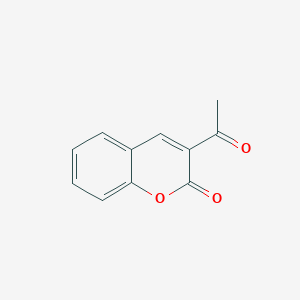
3-乙酰香豆素
描述
3-乙酰香豆素,也称为 3-乙酰色酮,是一种化学化合物,分子式为 C11H8O3,分子量为 188.18 g/mol 。它是香豆素的衍生物,香豆素是一种天然存在的化合物,存在于许多植物中。 3-乙酰香豆素以其潜在的生物活性而闻名,包括诱导乳腺癌细胞凋亡 .
科学研究应用
作用机制
3-乙酰香豆素的作用机制涉及其与诱导凋亡的细胞通路相互作用。 据信它靶向细胞死亡通路中涉及的特定蛋白质和酶,导致选择性杀死癌细胞 。 确切的分子靶标和通路仍在研究中,但已知它会影响线粒体功能和氧化应激反应 .
类似化合物:
3-溴乙酰香豆素: 以其用于合成各种生物活性杂环支架而闻名.
香豆素: 母体化合物,广泛用于香料以及作为抗凝血药物的前体.
4-甲基香豆素: 另一种具有显着生物活性的衍生物.
独特性: 3-乙酰香豆素因其在第三位上的特定乙酰基而脱颖而出,它赋予了独特的化学反应性和生物学特性。 它诱导癌细胞凋亡的能力使其在医学研究中特别有价值 .
总之,3-乙酰香豆素是一种用途广泛的化合物,在科学和工业的各个领域都有重要的应用。其独特的化学结构和生物活性使其成为研究和工业界宝贵的课题。
生化分析
Cellular Effects
3-Acetylcoumarin is thought to induce apoptosis in breast cancer cells . In a study on a rat model of Alzheimer’s disease, 3-Acetylcoumarin showed potential neuroprotective effects due to its anti-inflammatory, anti-oxidant, and anti-cholinesterase properties .
Molecular Mechanism
It is thought to induce apoptosis in breast cancer cells
Dosage Effects in Animal Models
In a rat model of Alzheimer’s disease, different dosages of 3-Acetylcoumarin (10, 20, and 30 mg/kg) were administered for 28 days . The study found that 3-Acetylcoumarin treatment improved spatial memory and learning in the treatment groups during behavioral tests .
准备方法
合成路线和反应条件: 3-乙酰香豆素可以通过多种方法合成。 一种常见的方法包括在碱的存在下,水杨醛与乙酰乙酸乙酯缩合,然后进行环化 。 另一种方法包括在路易斯酸催化剂存在下,香豆素与乙酰氯反应 .
工业生产方法: 3-乙酰香豆素的工业生产通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度。 该过程通常包括使用诸如氯仿之类的溶剂和诸如哌啶之类的催化剂 .
化学反应分析
反应类型: 3-乙酰香豆素会发生各种化学反应,包括:
氧化: 它可以被氧化形成 3-乙酰香豆素衍生物。
还原: 还原反应可以将其转化为不同的还原形式。
取代: 它可以与各种试剂发生取代反应.
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂是典型的还原剂。
取代: 溴和氯之类的试剂可用于卤化反应.
相似化合物的比较
3-Bromoacetylcoumarin: Known for its use in synthesizing various bioactive heterocyclic scaffolds.
Coumarin: The parent compound, widely used in perfumes and as a precursor for anticoagulant drugs.
4-Methylcoumarin: Another derivative with significant biological activities.
Uniqueness: 3-Acetylcoumarin stands out due to its specific acetyl group at the third position, which imparts unique chemical reactivity and biological properties. Its ability to induce apoptosis in cancer cells makes it particularly valuable in medical research .
属性
IUPAC Name |
3-acetylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7(12)9-6-8-4-2-3-5-10(8)14-11(9)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPIFKKOBWYOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192627 | |
| Record name | 3-Acetylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3949-36-8 | |
| Record name | 3-Acetylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3949-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3949-36-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID71XJ0D40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 3-acetylcoumarin is C11H8O3, and its molecular weight is 188.18 g/mol. [, , , , ]
ANone: 3-acetylcoumarin can be characterized using various spectroscopic methods including:
- IR Spectroscopy: Shows characteristic peaks for carbonyl groups (lactone and ketone) and aromatic ring vibrations. [, , ]
- NMR Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments in the molecule, respectively. [, , , , ]
- Mass Spectrometry: Provides the molecular ion peak and fragmentation pattern, confirming the molecular weight and structural features. [, , , ]
A: 3-Acetylcoumarin is typically synthesized via Knoevenagel condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base catalyst, often piperidine. [, , , , ]
A: Yes, microwave-assisted synthesis of 3-acetylcoumarin has been successfully employed, often resulting in higher yields and shorter reaction times compared to conventional heating. [, , ]
ANone: 3-Acetylcoumarin readily participates in various reactions, including:
- Aldol Condensation: Reacts with aldehydes to form new carbon-carbon bonds, although substituents on the coumarin ring can influence the reaction outcome. [, , ]
- Reactions with Hydrazines: Reacts with hydrazine derivatives to form hydrazones, which are versatile intermediates for further transformations. [, , , , ]
- Cycloaddition Reactions: Can undergo [2+2] cycloadditions with alkenes under UV irradiation, leading to the formation of cyclobutane rings. [, ]
- Ring Expansion Reactions: Can undergo ring expansion reactions with diazoalkanes, forming larger ring systems like benzoxepines and benzoxocins. [, ]
ANone: 3-acetylcoumarin and its derivatives have shown potential in various applications:
- Antimicrobial Agents: Some derivatives exhibit activity against bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). [, , , , ]
- Anticancer Agents: Several derivatives demonstrate promising in vitro anticancer activity against various human cancer cell lines. [, , , ]
- Antioxidant Agents: Certain derivatives show antioxidant activity, scavenging free radicals like DPPH. [, ]
- Metal Ion Sensors: Modified 3-acetylcoumarin scaffolds have been developed as fluorescent sensors for specific metal ions, such as Al3+. []
- Ligands in Coordination Chemistry: 3-Acetylcoumarin and its derivatives can act as ligands, forming complexes with various metal ions. [, , ]
- Catalysts: 3-Acetylcoumarin has shown promise as a ligand in copper-catalyzed C-N coupling reactions. [, ]
ANone:
- Substituents on the coumarin ring: Introducing electron-donating or electron-withdrawing groups at different positions of the coumarin ring significantly influences the compound's reactivity and biological activity. [, , , ]
- Modifications at the 3-acetyl group: Transforming the acetyl group into various heterocyclic systems or incorporating different functional groups can modulate the compound's pharmacological profile. [, , , ]
- Metal complexation: Complexation with metal ions can enhance the biological activity of certain 3-acetylcoumarin derivatives compared to the free ligand. [, ]
A: Computational methods provide insights into:* Molecular docking: Predicts the binding modes and interactions of 3-acetylcoumarin derivatives with target proteins, aiding in the design of more potent and selective inhibitors. [] * QSAR modeling: Develops quantitative relationships between the structure of 3-acetylcoumarin derivatives and their biological activity, facilitating the prediction of the activity of novel, untested compounds. []* Theoretical calculations: DFT (Density Functional Theory) and TDDFT (Time-Dependent DFT) calculations help understand electronic structures, spectral properties, and reaction mechanisms. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


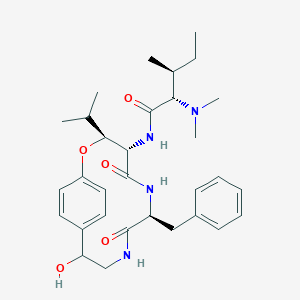
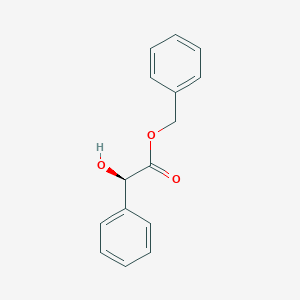
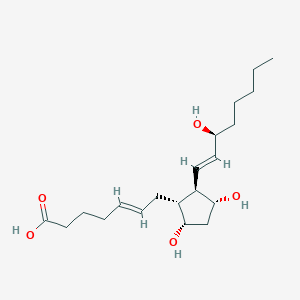
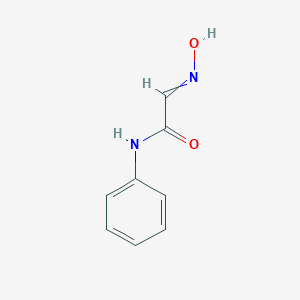
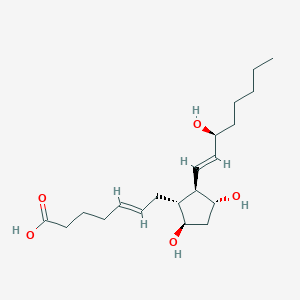
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)

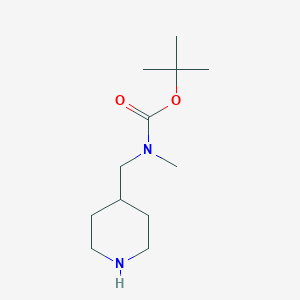
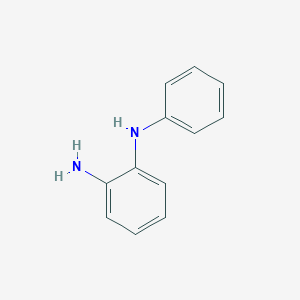


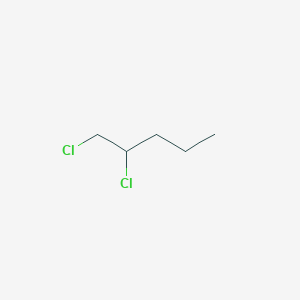
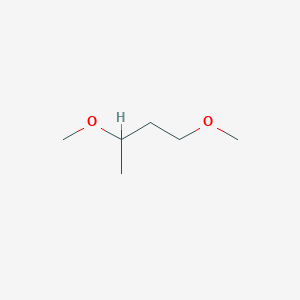
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)
